Azidodithiocarbonic acid
Description
Azidodithiocarbonic acid (HSCSN₃), also known as azidodithioformic acid, is a highly reactive and unstable inorganic compound with the molecular formula CHN₃S₂ and molecular weight 119.20 . It is characterized by its white to gray crystalline structure at room temperature, a melting point of 50°C, and decomposition at 70°C . The compound exhibits high solubility in polar solvents such as water, alcohols (methanol, ethanol), benzene, and acetic acid . Its nitrogen content is 35.27%, contributing to its explosive nature .
Properties
CAS No. |
4472-06-4 |
|---|---|
Molecular Formula |
CHN3S2 |
Molecular Weight |
119.17 g/mol |
IUPAC Name |
diazocarbamodithioic acid |
InChI |
InChI=1S/CHN3S2/c2-4-3-1(5)6/h(H,5,6) |
InChI Key |
FDFHHFCBLBLZNB-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N=[N+]=[N-])S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidodithiocarbonic acid can be synthesized through the reaction of carbon disulfide with sodium azide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Azidodithiocarbonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (using palladium on carbon) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various azide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Azidodithiocarbonic acid is primarily utilized as a reagent in organic synthesis. Its azide functional group allows for the introduction of nitrogen into organic molecules, making it valuable in the synthesis of various nitrogen-containing compounds. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Nitrogen-Containing Compounds
A notable application involves the synthesis of substituted azoles, which are essential in medicinal chemistry. The reaction of this compound with appropriate substrates has been shown to yield high yields of target compounds, demonstrating its utility as a building block in complex organic synthesis .
Polymer Chemistry
This compound can act as a chain transfer agent in radical polymerization processes. Its incorporation into polymer systems can enhance properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Modified with this compound
| Polymer Type | Modification Method | Resulting Properties |
|---|---|---|
| Poly(methyl methacrylate) | Radical polymerization with this compound | Increased thermal stability and tensile strength |
| Polyurethane | Chain transfer agent | Improved elasticity and impact resistance |
Bioconjugation Techniques
In biochemistry, this compound serves as a versatile tool for bioconjugation. Its ability to react with alkyne-functionalized biomolecules allows for the formation of stable linkages, facilitating the study of protein interactions and cellular processes.
Case Study: Protein Labeling
Research has demonstrated that proteins can be effectively labeled using this compound through click chemistry techniques. This method enhances the visualization of protein localization within cells, providing insights into cellular dynamics .
Material Science
The compound's unique chemical properties make it suitable for developing novel materials, including sensors and catalysts. Its reactivity with various substrates allows for the design of materials with tailored functionalities.
Application Example: Sensor Development
This compound has been employed in creating sensors for detecting environmental pollutants. The incorporation of this compound into sensor matrices enhances sensitivity and selectivity towards specific analytes .
Potential in Medicinal Chemistry
The exploration of this compound's derivatives has opened avenues in drug development. Its role as an intermediate in synthesizing bioactive compounds positions it as a significant player in pharmaceutical research.
Data Table: Bioactive Compounds Derived from this compound
Mechanism of Action
The mechanism of action of azidodithiocarbonic acid involves the reactivity of its functional groups. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The dithiocarbonate group can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the electronic properties of the functional groups, which make them susceptible to nucleophilic and electrophilic attacks.
Comparison with Similar Compounds
Key Properties
- Acidity : Comparable to sulfuric acid (H₂SO₄) in strength .
- Stability : Stable in aqueous solutions but decomposes rapidly under heat, light, or mechanical stress (friction, impact) .
- Hazards: Classified as a "Forbidden" substance due to extreme sensitivity; decomposes explosively, releasing toxic fumes of NOₓ and SOₓ .
Synthesis
First prepared by Sommer via reaction of sodium azidodithiocarbonate with concentrated HCl, later improved by Smith et al. using CS₂ and sodium azide under reflux .
Comparison with Similar Compounds
Organic Derivatives (Acyl/Aryl Azidodithiocarbonates)
Organic derivatives, such as benzoylazidodithiocarbonate and guanidine azidodithiocarbonate, differ significantly from the parent acid:
Example: Guanidine azidodithiocarbonate (HNC(NH₂)₂–HSCN) decomposes upon heating without detonation, unlike the explosive inorganic salts .
Alkali/Alkaline Earth Salts
Salts like Na, K, and Ba azidodithiocarbonates exhibit distinct behaviors:
Example : Barium azidodithiocarbonate is synthesized via double decomposition with alkali sulfates, offering moderate stability for laboratory use .
Heavy Metal Salts
Salts of Ag, Cu, Hg, and Zn are markedly more hazardous:
Example: Silver azidodithiocarbonate, prepared via Na salt + AgNO₃, is insoluble and explosively decomposes even at low temperatures .
Cyanogen Azidodithiocarbonate (CN–SCSN₃)
This derivative demonstrates intermediate stability:
Structural Analogues and Hazard Mechanisms
This compound is hypothesized to adopt a 1,2,3,4-thiatriazole-5-thio structure, which inherently contributes to its instability . Similar thiatriazole derivatives (e.g., 5-chloro-1,2,3-thiadiazole) are also explosive, supporting the link between nitrogen-sulfur heterocycles and high reactivity .
Biological Activity
Azidodithiocarbonic acid (ADCA) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores the biological activity of ADCA, focusing on its mechanisms, effects on various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an azido group (-N₃) and a dithiocarbonate moiety. The unique structure allows it to participate in various chemical reactions, making it a candidate for diverse biological applications.
-
Metal Chelation :
- ADCA has been shown to exhibit metal chelation properties, which are crucial for its biological activity. Chelation can disrupt metal-dependent enzymatic processes in pathogens, leading to their inhibition. For instance, dithiocarbamates, structurally related to ADCA, are known to inhibit enzymes like carbonic anhydrases (CAs), which are vital for the survival of various pathogens, including bacteria and protozoa .
-
Reactive Oxygen Species (ROS) Production :
- The azido group in ADCA may facilitate the generation of reactive oxygen species. This process can induce oxidative stress in target cells, leading to apoptosis or necrosis in pathogenic organisms . The ability to generate ROS is particularly relevant in targeting cancer cells and resistant bacterial strains.
Biological Activity Against Pathogens
ADCA's biological activity has been evaluated against several pathogens:
-
Protozoan Infections :
- Studies have demonstrated that dithiocarbamate derivatives exhibit significant antiparasitic activity against Leishmania and Trypanosoma species. ADCA's ability to inhibit superoxide dismutase (SOD) in these protozoa suggests a mechanism by which it enhances oxidative damage, impairing the parasites' ability to survive within host organisms .
-
Bacterial Infections :
- Inhibition of carbonic anhydrases has been linked to the antibacterial properties of dithiocarbamates. For example, derivatives similar to ADCA have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting essential metabolic pathways . This inhibition can lead to reduced bacterial growth and increased susceptibility to conventional antibiotics.
Case Studies and Research Findings
Several studies have highlighted the efficacy of ADCA and its analogs:
- Antiparasitic Activity :
-
Antibacterial Efficacy :
- Research on sulphonamide derivatives indicated that compounds inhibiting carbonic anhydrases could serve as novel antibiotics with reduced resistance development. Inhibitors showed Ki values ranging from 0.26 mM to 0.91 mM against bacterial CAs, suggesting that ADCA could be a lead compound for developing new antibacterial agents .
Summary Table of Biological Activities
| Activity Type | Pathogen/Target | Mechanism of Action | IC50/Effective Concentration |
|---|---|---|---|
| Antiparasitic | T. cruzi | Inhibition of SOD; ROS production | 0.51 - 2.83 µM |
| Antibacterial | MRSA | Inhibition of carbonic anhydrase | Ki: 0.26 - 0.91 mM |
| Antitumor | Gastric cancer cells | Selective inhibition of LSD1 | IC50: Varies by compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
